molecular formula C23H24O5 B2592841 3-(3,4-dimethoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 869079-96-9

3-(3,4-dimethoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B2592841
CAS No.: 869079-96-9
M. Wt: 380.44
InChI Key: OUNZHGYRELFPEV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one (hereafter referred to as the target compound) is a prenylated coumarin derivative characterized by a 2H-chromen-2-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 4, and a 3-methylbut-2-en-1-yl (prenyl) ether moiety at position 5. This compound belongs to the coumarin family, a class of naturally occurring and synthetic benzopyrone derivatives with diverse biological activities, including antifungal, antioxidant, and anti-inflammatory properties .

The synthesis of the target compound (referred to as ACS54 in studies) was achieved with an 86% yield via nucleophilic substitution using prenyl bromide and a phenolic coumarin precursor under basic conditions (K₂CO₃) . Its structure was confirmed by ¹H and ¹³C NMR, which highlighted characteristic resonances for the prenyloxy group (δ ~1.75 ppm for the methyl groups and δ ~5.40 ppm for the allylic protons) and the 3,4-dimethoxyphenyl substituent (δ ~3.85 ppm for methoxy groups) .

Additionally, derivatives of this compound have been implicated in modulating metabolic pathways, such as arginine and glutathione metabolism, in obesity-related studies .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-14(2)10-11-27-17-7-8-18-15(3)22(23(24)28-20(18)13-17)16-6-9-19(25-4)21(12-16)26-5/h6-10,12-13H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNZHGYRELFPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C(C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via a Claisen-Schmidt condensation reaction between a suitable benzaldehyde derivative and a chromone derivative under basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Etherification: The final step involves the etherification of the chromen-2-one core with 3-methylbut-2-en-1-ol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or phenols.

Scientific Research Applications

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. A study highlighted the potential of coumarin derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds similar to 3-(3,4-dimethoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one have shown efficacy against different cancer cell lines, including breast and liver cancers .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. A comprehensive review on the medicinal applications of coumarins noted their effectiveness against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Antioxidant Effects

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have shown that coumarin derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This antioxidant activity is attributed to the presence of methoxy groups in the structure, which enhance electron donation capabilities .

Case Study 1: Anticancer Mechanism

In a study examining the anticancer effects of coumarin derivatives, researchers synthesized several analogs and tested their effects on human cancer cell lines. The results indicated that compounds with structural similarities to this compound inhibited cell growth significantly at micromolar concentrations. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial viability with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

The target compound shares structural and functional similarities with several coumarin derivatives. Below is a detailed comparison based on structural features, synthetic accessibility, and biological activity.

Key Observations :

  • Substituent Effects :
    • The 3,4-dimethoxyphenyl group in ACS54 may confer stronger electron-donating effects compared to the 4-chlorophenyl group in the chlorinated analog, influencing receptor binding .
    • Additional methyl groups (e.g., 3,4,8-trimethyl in ACS56) reduce solubility but may stabilize hydrophobic interactions in biological targets .
  • Synthetic Accessibility : Shorter prenyl chains (e.g., 3-methylbut-2-en-1-yl in ACS54) result in higher yields compared to geranyloxy derivatives (ACS52), likely due to steric hindrance during substitution .

Key Observations :

  • MDR Reversal : ACS54 demonstrates superior MDR reversal compared to ACS56, likely due to its 3,4-dimethoxyphenyl group enhancing interactions with transporter binding pockets .
  • Antifungal Potency : ACS52 (geranyloxy derivative) shows higher antifungal activity than ACS54, possibly due to its longer prenyl chain improving membrane integration .
  • Antioxidant Capacity : Neobavaisoflavone’s hydroxyl groups contribute to stronger antioxidant effects compared to methoxy-substituted coumarins .
Physicochemical Properties
Compound LogP Water Solubility (mg/L) Topological Polar Surface Area (Ų) Reference
ACS54 3.8 4.2 65.7
ACS56 4.1 1.9 54.3
ACS52 5.2 0.8 61.2
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 3.5 6.5 58.9

Key Observations :

  • Lipophilicity : Longer prenyl chains (ACS52) increase LogP, reducing aqueous solubility but enhancing bioavailability in lipid-rich environments .
  • Polar Surface Area : Lower values in ACS56 correlate with improved membrane permeability, aligning with its moderate MDR reversal activity .

Biological Activity

3-(3,4-dimethoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's chemical structure is characterized by a coumarin backbone with methoxy and alkenyl substituents. The molecular formula is C23H24O5C_{23}H_{24}O_5 with a molecular weight of approximately 388.43 g/mol. Its properties include:

PropertyValue
Molecular FormulaC23H24O5
Molecular Weight388.43 g/mol
Density1.11 g/cm³
Boiling Point512.1 °C
Flash Point221.8 °C

Anticancer Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, in vitro assays have shown that this specific compound has potent cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
A5490.12
HeLa0.024

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Antioxidant Activity

In terms of antioxidant activity, the compound exhibited a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The DPPH radical scavenging assay yielded an IC50 value of approximately 50 µg/mL, showcasing its effectiveness compared to traditional antioxidants like ascorbic acid.

Anti-inflammatory Activity

The anti-inflammatory potential of this coumarin derivative was assessed through various assays measuring the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in cytokine levels, suggesting that the compound may serve as a therapeutic agent in inflammatory conditions.

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal evaluated the effects of this compound on A549 cells and reported that it induced apoptosis through the mitochondrial pathway, evidenced by increased Bax/Bcl-2 ratios and activation of caspases .
  • Antimicrobial Evaluation : Another research article focused on the antimicrobial properties of various coumarin derivatives, including this compound, highlighting its superior activity against Gram-positive bacteria compared to traditional antibiotics .
  • Oxidative Stress Study : In an experimental model of oxidative stress-induced damage in neuronal cells, the compound showed protective effects by reducing lipid peroxidation levels and enhancing antioxidant enzyme activities .

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